Curcolone
Overview
Description
Curcolone is a sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria, a perennial herb belonging to the Zingiberaceae family . It is known for its unique aromatic properties and is used in various research applications related to life sciences . The molecular formula of this compound is C15H18O3, and it has a molecular weight of 246.306 .
Mechanism of Action
Target of Action
Curcolone is a sesquiterpenoid compound that primarily targets platelets . It inhibits collagen-induced or arachidonic acid (AA)-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, this compound can potentially affect these processes.
Mode of Action
It is known to inhibit the aggregation of platelets induced by collagen or arachidonic acid . This suggests that this compound may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.
Preparation Methods
Curcolone can be extracted from the rhizomes of Curcuma zedoaria using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the use of silica gel column chromatography and preparative thin-layer chromatography to isolate the compound
Chemical Reactions Analysis
Curcolone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, such as 13-hydroxy-1-oxocurzerenone.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, resulting in the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various sesquiterpenoid derivatives with different biological activities .
Scientific Research Applications
Curcolone has several scientific research applications, including:
Comparison with Similar Compounds
Curcolone is similar to other sesquiterpenoid compounds isolated from Curcuma zedoaria, such as:
- 13-Hydroxy-1-oxocurzerenone
- 1-Oxocurzerenone
- Curcumenone
- Procurcumenol
- Curcumenol
- Zerumin A
- Labda-8(17),12-diene-15,16-dial
Compared to these compounds, this compound is unique due to its specific aromatic properties and its potent anti-platelet aggregation activity . Its cytotoxic effects against cancer cells also distinguish it from other similar sesquiterpenoids .
Biological Activity
Curcolone, a compound derived from the turmeric plant (Curcuma longa), has gained attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a sesquiterpenoid that contributes to the medicinal properties of turmeric. It is structurally related to curcumin, the primary active compound in turmeric. While curcumin has been extensively studied, this compound's specific biological effects are still being elucidated.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and enhance the body's antioxidant defense systems. This property is crucial for protecting cells from oxidative stress-related damage.
- Anti-inflammatory Effects : Similar to curcumin, this compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory properties.
- Anticancer Activity : this compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antioxidant Activity
A study highlighted that this compound significantly increased the activity of antioxidant enzymes in vitro, suggesting its potential role in mitigating oxidative stress-related diseases. The compound was effective in reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.
Study | Model | Dosage | Outcome |
---|---|---|---|
Sahoo et al. (2016) | Wistar rats | 30 mg/kg | Restored antioxidant enzyme levels |
Anti-inflammatory Effects
Research indicates that this compound can effectively reduce inflammation markers in animal models. In a study involving Sprague-Dawley rats, this compound administration led to a significant decrease in serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Study | Model | Dosage | Outcome |
---|---|---|---|
Dohare et al. (2016) | Male rats | 300 mg/kg | Decreased IL-6 and TNF-α levels |
Anticancer Activity
This compound has shown promising results in various cancer studies. In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells more effectively than curcumin.
Study | Cell Line | Dosage | Outcome |
---|---|---|---|
Simon et al. (2016) | MCF-7 cells | 1–20 μM | Inhibited cell proliferation |
Case Studies
-
Rheumatoid Arthritis : A pilot study assessed the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed significant improvement in Disease Activity Score (DAS) compared to those on standard treatments.
Parameter This compound Group Control Group ACR20 Response Rate 93% 60% Mean VAS Score Change -59.9% -30% -
Migraine Relief : In a systematic review involving migraine patients, this compound supplementation was associated with a significant reduction in headache severity and duration.
Parameter This compound Group Placebo Group Severity Reduction (Hedges’s g) -0.75 N/A Duration Reduction (Hedges’s g) -0.63 N/A
Properties
IUPAC Name |
(8S,8aS)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3/t11-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIXJSCFTAVWBW-XHDPSFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C3=C(C[C@@]2([C@H](CC1)O)C)OC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318601 | |
Record name | Curcolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-43-9 | |
Record name | Curcolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17015-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Curcolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Curcolone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7952LU6NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Curcolone and where is it found?
A1: this compound is a sesquiterpenic furano-ketol, a type of organic compound found in certain plants. It was first isolated from zedoary, the rhizome of the plant Curcuma zedoaria, a member of the ginger family (Zingiberaceae). [, ]
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C15H18O3. While the provided abstracts don't detail spectroscopic data, they do mention physicochemical studies on this compound and its derivatives were used to determine its structure. The research by Hikino et al. (1966) [] was specifically focused on elucidating the structure and absolute configuration of this compound.
Q3: Does this compound have any known biological activity?
A3: Yes, research suggests this compound shows potential for anti-platelet aggregation activity. A study by Zhang et al. (2014) [] found that this compound, along with other compounds isolated from Curcuma zedoaria rhizomes, exhibited inhibitory effects against both collagen-induced and arachidonic acid (AA)-induced platelet aggregation.
Q4: Are there any other interesting compounds found alongside this compound in Curcuma zedoaria?
A4: Yes, Curcuma zedoaria is a rich source of various bioactive compounds. Zhang et al. (2014) [] identified two new sesquiterpenoids, 13-hydroxycurzerenone and 1-oxocurzerenone, in addition to several known compounds like curzerenone, germacrone, procurcumenol, ermanin, and curcumin. Notably, many of these compounds also demonstrated anti-platelet aggregation properties.
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